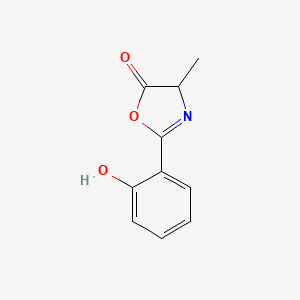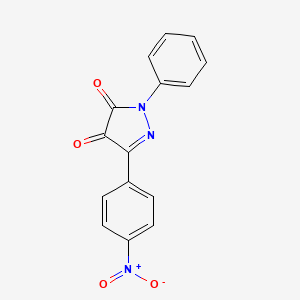![molecular formula C12H8IN3O3 B15208718 [(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-86-2](/img/structure/B15208718.png)
[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C12H8IN3O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is notable for its unique structure, which includes an iodo group, a nitro group, and a nitrile group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitrile Formation: The nitrile group is introduced through a reaction with a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Etherification: The final step involves the formation of the ether linkage by reacting the intermediate with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The iodo group can be replaced by hydrogen through reduction reactions.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Hydrogenated Products: Reduction of the iodo group results in hydrogenated products.
Substituted Quinoline Derivatives: Substitution reactions yield various substituted quinoline derivatives.
Scientific Research Applications
2-((7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to investigate cellular processes.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy)acetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the iodo group can undergo substitution, and the nitrile group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((7-Bromo-2-methyl-5-nitroquinolin-8-yl)oxy)acetonitrile
- 2-((7-Chloro-2-methyl-5-nitroquinolin-8-yl)oxy)acetonitrile
- 2-((7-Fluoro-2-methyl-5-nitroquinolin-8-yl)oxy)acetonitrile
Uniqueness
2-((7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy)acetonitrile is unique due to the presence of the iodo group, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodo group is more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry.
Properties
CAS No. |
88757-86-2 |
|---|---|
Molecular Formula |
C12H8IN3O3 |
Molecular Weight |
369.11 g/mol |
IUPAC Name |
2-(7-iodo-2-methyl-5-nitroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H8IN3O3/c1-7-2-3-8-10(16(17)18)6-9(13)12(11(8)15-7)19-5-4-14/h2-3,6H,5H2,1H3 |
InChI Key |
FPWGEISSNGOKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate](/img/structure/B15208636.png)
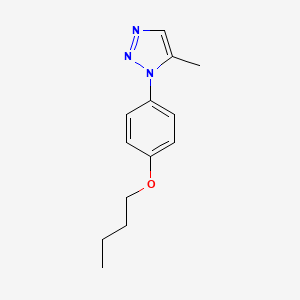
![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)

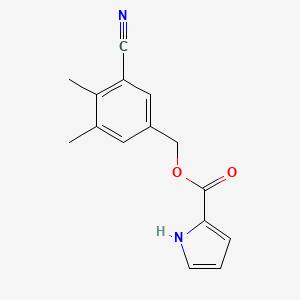
![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
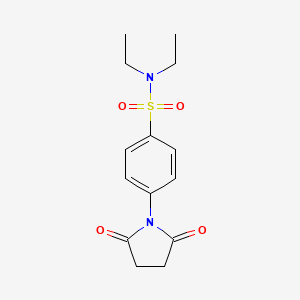
![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
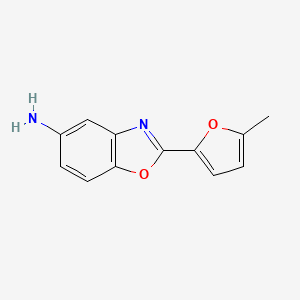
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
